molecular formula C19H21N7O4 B2376310 ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 920416-59-7

ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate

Cat. No.: B2376310
CAS No.: 920416-59-7
M. Wt: 411.422
InChI Key: OAJNDIAHAYAMPV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolopyrimidine core, a piperazine ring, and an ethyl ester group. The triazolopyrimidine core is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Triazolopyrimidine Core: : The synthesis begins with the formation of the triazolopyrimidine core through a cyclization reaction. This can be achieved by reacting 3-methoxyphenyl hydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. The hydrazone is then cyclized using a cyclization agent such as phosphorus oxychloride (POCl3) to yield the triazolopyrimidine core.

  • Introduction of the Piperazine Ring: : The triazolopyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate (K2CO3), to introduce the piperazine ring. This step typically requires refluxing the reaction mixture in a suitable solvent, such as ethanol or acetonitrile.

  • Esterification: : The final step involves the esterification of the resulting intermediate with ethyl oxalyl chloride in the presence of a base, such as triethylamine (TEA), to yield the desired ethyl ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate can be compared with other triazolopyrimidine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activities and applications.

Properties

IUPAC Name

ethyl 2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O4/c1-3-30-19(28)18(27)25-9-7-24(8-10-25)16-15-17(21-12-20-16)26(23-22-15)13-5-4-6-14(11-13)29-2/h4-6,11-12H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJNDIAHAYAMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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